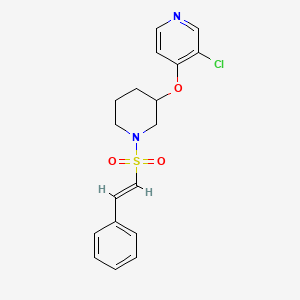

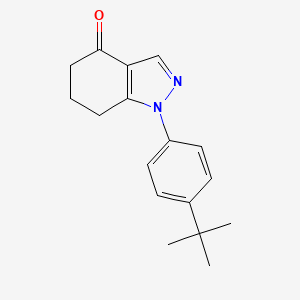

![molecular formula C20H18N2O5 B2490385 N-(2-(苯并呋喃-2-基)-2-羟基丙基)-2-(2-氧代苯并[d]噁唑-3(2H)-基)乙酰胺 CAS No. 2034545-74-7](/img/structure/B2490385.png)

N-(2-(苯并呋喃-2-基)-2-羟基丙基)-2-(2-氧代苯并[d]噁唑-3(2H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This chemical compound belongs to a class of substances that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Its structure incorporates elements from benzofuran and oxazolone, which are known to impart various biological activities. Although specific studies on this compound are limited, research on structurally similar compounds provides insight into potential synthesis methods, chemical properties, and applications.

Synthesis Analysis

The synthesis of compounds related to "N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide" often involves multi-step chemical reactions, including the formation of benzofuran and oxazolone rings. For instance, Gabriele et al. (2007) described a general synthesis of 2-benzofuran-2-ylacetamides starting from allyloxyaryl precursors, employing Pd(0) and Pd(II) catalysis in a sequential manner, which could be relevant for synthesizing the core structure of the target compound (Gabriele et al., 2007).

科学研究应用

合成和化学性质

- 研究已经导致了新化合物的开发,包括对苯并呋喃-乙酰胺骨架的合成和评价,作为潜在的抗癫痫药物。合成的化合物在临床前模型中显示出有希望的结果,表明它们在低剂量下可能用于预防癫痫发作 (Shakya et al., 2016)。

- 对N-(2-羟基苯基)乙酰胺通过甲基(有机)二氯硅烷的硅烷化研究导致了硅杂环苯并噁唑硅烷和苯并二噁唑硅烷的形成,扩展了我们对杂环化学的理解,并为功能材料的新合成途径提供了见解 (Lazareva et al., 2017)。

抗癫痫和神经保护应用

- 对苯并呋喃-乙酰胺衍生物的设计、合成和评价突显了它们作为抗癫痫药物的潜力。特定化合物已经表现出与苯妥英相当的效力,这为未来治疗药物提供了一个有希望的方向 (Shakya et al., 2016)。

化感物质转化产物

- 对苯并噁唑酮和苯并噁唑酮化感物质的微生物转化产物进行研究,这些物质在小麦、黑麦和玉米等农作物中具有重要意义,已经确定了关键的转化产物。这些知识对于利用这些作物的化感特性来抑制杂草和土传病害至关重要 (Fomsgaard et al., 2004)。

抗菌活性

- 合成了N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2,2-二甲基-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酰胺的新衍生物,显示出显著的抗炎活性。这凸显了这些化合物在开发新的抗炎药物方面的潜力 (Sunder & Maleraju, 2013)。

光响应分子印迹水凝胶

- 开发了用于光调控水性介质中药物释放和吸收的光响应分子印迹水凝胶材料,展示了在药物传递系统中的创新应用。这些水凝胶设计用于在生物相容性环境中发挥作用,提供了一种控制药物释放的新方法 (Gong et al., 2008)。

作用机制

Target of action

They have potential applications in many aspects, making these substances potential natural drug lead compounds .

Mode of action

The biological activities of benzofuran derivatives suggest that they may interact with various cellular targets to exert their effects .

Biochemical pathways

Given the broad range of biological activities of benzofuran derivatives, it is likely that multiple pathways are affected .

Result of action

The biological activities of benzofuran derivatives suggest that they may have effects at the cellular level, such as inhibiting the growth of tumor cells or killing bacteria .

属性

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-20(25,17-10-13-6-2-4-8-15(13)26-17)12-21-18(23)11-22-14-7-3-5-9-16(14)27-19(22)24/h2-10,25H,11-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXWIOKHMDEMOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CN1C2=CC=CC=C2OC1=O)(C3=CC4=CC=CC=C4O3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2490303.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide](/img/structure/B2490307.png)

![4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490311.png)

![N-(4-fluorophenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2490313.png)

![4-[1-(3-Ethoxycyclobutyl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2490319.png)

![1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2490320.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2490321.png)